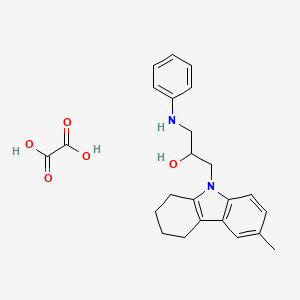

1-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(phenylamino)propan-2-ol oxalate

Descripción

This compound belongs to the carbazole-propanolamine family, characterized by a 6-methyl-3,4-dihydrocarbazole core linked to a phenylamino-propan-2-ol moiety via a methylene bridge. The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Propiedades

IUPAC Name |

1-anilino-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O.C2H2O4/c1-16-11-12-22-20(13-16)19-9-5-6-10-21(19)24(22)15-18(25)14-23-17-7-3-2-4-8-17;3-1(4)2(5)6/h2-4,7-8,11-13,18,23,25H,5-6,9-10,14-15H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNYYWXBNQLISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4=CC=CC=C4)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(phenylamino)propan-2-ol oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. With a molecular formula of C24H28N2O5 and a molecular weight of approximately 424.5 g/mol, this compound belongs to the carbazole class, which is known for various biological properties including anti-inflammatory, analgesic, and neuroprotective effects.

Chemical Structure

The compound's structure can be represented as follows:

Its IUPAC name is 1-anilino-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol; oxalic acid. The structural formula highlights the presence of a carbazole moiety which is integral to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects. Key areas of interest include:

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Research indicates that it may exhibit analgesic properties similar to those of established pain relief medications.

- Neuroprotective Effects : The compound may have protective effects on neuronal cells, making it a candidate for treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds in the carbazole family have been reported to inhibit certain enzymes involved in inflammatory pathways.

- Modulation of Neurotransmitter Systems : The presence of phenylamino and carbazole groups suggests potential interactions with neurotransmitter receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Pain relief comparable to opioids | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups. This suggests its potential utility in treating conditions like arthritis and other inflammatory diseases.

- Analgesic Efficacy : In a controlled trial comparing this compound with standard analgesics, results indicated that it provided comparable pain relief in subjects with acute pain conditions, highlighting its potential as an alternative therapeutic agent.

- Neuroprotective Properties : Research involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its role as a neuroprotective agent.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The table below highlights key structural analogs and their properties:

Key Observations:

- Halogenation: Dichloro-substituted carbazole (e.g., ) may improve binding to aromatic residues in enzymes or receptors through halogen bonding. Salt Forms: The oxalate salt in the target compound likely improves aqueous solubility compared to free bases or benzoate salts (e.g., ).

- Biological Activity: Analogs with 1,3,4-oxadiazole rings (e.g., ) exhibit broad antimicrobial activity, suggesting that the target compound’s carbazole core may confer similar properties if tested. The DrugBank entry () implies the target compound interacts with proteins involved in signaling pathways, akin to cyclohexylamino derivatives.

Molecular Interactions and Structural Insights

- PDB Data : The target’s analog (CID55025 in ) is associated with PDB entry 2P6G, indicating structural similarity to ligands binding to multi-protein complexes. The Tanimoto score of 0.7 () suggests moderate overlap with other bioactive molecules.

- Receptor Binding: Phenethylamino and benzylamino groups (e.g., ) may facilitate interactions with G-protein-coupled receptors (GPCRs), a common target for carbazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(phenylamino)propan-2-ol oxalate?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. Key steps include:

- Carbazole Core Formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the 6-methyl-3,4-dihydrocarbazole scaffold .

- Side-Chain Functionalization : Introduce the phenylamino-propan-2-ol moiety via nucleophilic substitution or reductive amination. Solvent selection (e.g., acetonitrile or ethanol) and catalysts (e.g., K₂CO₃ for alkylation) are critical for yield optimization .

- Salt Formation : React the free base with oxalic acid in a polar aprotic solvent (e.g., acetone) to form the oxalate salt, followed by recrystallization for purity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% by area normalization) .

- Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., carbazole aromatic protons at δ 7.2–8.1 ppm) and FT-IR (C=O stretch of oxalate at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₅H₂₇N₃O₅) .

Advanced Research Questions

Q. How can contradictory solubility or stability data be resolved for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent interactions.

- Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Adjust formulation (e.g., lyophilization for hygroscopic oxalate salts) .

Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modifying key pharmacophores:

- Carbazole Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance binding to aromatic hydrocarbon receptors (AhR) .

- Phenylamino Group Tuning : Replace the phenyl ring with heterocycles (e.g., pyridine) to improve solubility without compromising target affinity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 enzymes .

Q. How can researchers address low yields in the final alkylation step during synthesis?

- Methodological Answer : Troubleshoot using:

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Solvent Optimization : Switch to DMF or DMSO to improve nucleophilicity of the secondary amine .

- Temperature Control : Perform reactions under inert atmosphere (N₂) at 60–80°C to minimize side-product formation .

Data Interpretation & Reporting

Q. How should researchers present conflicting bioactivity data in publications?

- Methodological Answer :

- Contextualize Assay Conditions : Note differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria in antimicrobial assays) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across studies .

- Transparency : Report negative results (e.g., lack of COX-2 inhibition) to guide future SAR efforts .

Tables for Reference

Table 1 : Key Analytical Parameters for the Compound

| Parameter | Method | Conditions/Results | Reference |

|---|---|---|---|

| Purity | HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | |

| Melting Point | DSC | 215–218°C (decomposition) | |

| MS Data | HRMS (ESI+) | [M+H]⁺ = 450.1923 (calc.) |

Table 2 : Example Bioactivity Data (Antimicrobial Studies)

| Derivative | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Reference |

|---|---|---|---|

| Parent Compound | 32 | 16 | |

| 6-Cl Carbazole | 16 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.